molecular formula C13H17BrO2 B6599205 tert-butyl 3-(4-bromophenyl)propanoate CAS No. 326496-52-0

tert-butyl 3-(4-bromophenyl)propanoate

Cat. No.: B6599205
CAS No.: 326496-52-0
M. Wt: 285.18 g/mol
InChI Key: OOXMNZPYSWHBOB-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C13H17BrO2 . It has a molecular weight of 285.18 . The compound is also known by other names such as “3-(4-Bromophenyl)propanoic acid tert-butyl ester” and "Benzenepropanoic acid, 4-bromo-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoate group attached to a tert-butyl group and a 4-bromophenyl group . Detailed structural analysis would require more specialized tools such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 323.7±17.0 °C and its predicted density is 1.270±0.06 g/cm3 .

Scientific Research Applications

Safety Evaluation in Food Contact Materials

A study by the European Food Safety Authority (EFSA) evaluated the safety of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, in food contact materials. The compound was deemed safe for consumer use in polyolefins in contact with certain foods, provided its migration does not exceed specific limits Flavourings et al., 2011.

Crystal Structure Analysis in Engine Particulates

Research into millimeter-sized crystalline particles of a related compound, butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, found in a commercial bus engine running on compressed methane biofuels, involved single-crystal XRD investigation to understand its structure and formation Kihle & Görbitz, 2019.

Organometallic Analogue Synthesis in Medicinal Chemistry

A study focused on the synthesis and characterization of organometallic compounds, including derivatives of tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, for potential applications in medicinal organometallic chemistry. This research contributes to the development of more complicated structures with organometallic moieties Patra, Merz, & Metzler‐Nolte, 2012.

Antimicrobial Agent Development

A study synthesized and characterized substituted phenyl azetidines, including tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate, as potential antimicrobial agents. The compounds underwent various characterizations and antimicrobial activity screenings Doraswamy & Ramana, 2013.

Antioxidant in Synthetic Ester Oil

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate was studied for its potential as an antioxidant in synthetic ester lubricant oil. The research evaluated its effect on the antioxidant stability of di-iso-octylsebacate, finding significant improvements in oxidation resistance Huang et al., 2018.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXMNZPYSWHBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclohexyl-isopropyl-amine (1.0 eq.) in THF (2.0M) at −78° C. was added dropwise n-BuLi (0.95eq.). The mixture was stirred at −78° C. for 20 min then a solution of acetic acid tert-butyl ester (1.0 eq.) in THF (5.0M) was added dropwise. The resulting mixture was stirred at −78° C. for 1 h. A solution of 4-bromobenzyl bromide (0.9eq.) in THF (5.0M) was then added dropwise and the final mixture was warm slowly to rt and stirred for 12 h. The reaction was quenched with cold aqueous HCl (1M), diluted water and extracted with Et2O (2×). The combined organic extracts were washed with HCl (1M), brine, dried over Na2SO4, filtered and concentrated. The residue was distilled under vacuum (95° C., 0.4 mmHg) to afford the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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